molecular formula C27H30ClFN4O3 B12460698 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide

2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methylindol-3-YL)-N,N-dimethyl-2-oxoacetamide

Cat. No.: B12460698
M. Wt: 513.0 g/mol
InChI Key: ZMELOYOKMZBMRB-UHFFFAOYSA-N
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Description

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide is a complex organic compound that features a combination of indole, piperazine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide typically involves multi-step organic reactions. The process may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the piperazine moiety: This step involves the reaction of the indole derivative with a piperazine derivative under appropriate conditions.

    Chlorination and fluorination:

    Acylation: The final step involves the acylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the indole or piperazine rings.

    Reduction products: Reduced forms of the carbonyl groups.

    Substitution products: Compounds where the chloro or fluoro groups are replaced by other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: Interacting with specific receptors in the body to exert its effects.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.

    Signal transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide: can be compared with other indole derivatives, piperazine derivatives, and acetamide derivatives.

Uniqueness

    Structural uniqueness: The combination of indole, piperazine, and acetamide groups with specific chloro and fluoro substitutions makes this compound unique.

    Functional uniqueness: Its potential biological activity and applications in various fields highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMELOYOKMZBMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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